molecular formula C20H23ClN2O4S B2773512 Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235624-95-9

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2773512
CAS No.: 1235624-95-9
M. Wt: 422.92
InChI Key: CGVZKUZAFWNQJH-UHFFFAOYSA-N
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Description

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine core, a common scaffold in pharmaceuticals, which is strategically functionalized with a phenyl carbamate group at the 1-position and a 3-chloro-2-methylbenzenesulfonamide moiety at the 4-position via a methylene linker. The integration of the sulfonamide group is a notable feature, as this functional group is frequently employed in the design of enzyme inhibitors, particularly targeting metalloproteases and a diverse range of other biologically relevant proteins . Researchers can investigate this compound as a potential key intermediate or lead molecule in the development of therapeutics for various diseases. Its structural characteristics suggest potential for modulation of enzymatic activity, and it can serve as a valuable chemical tool for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The presence of the chloromethylphenyl sulfonamide group is a feature shared with compounds under investigation for inhibiting zinc-dependent metalloproteases, a protein family that includes enzymes like ADAMTS which are implicated in conditions such as atherosclerosis and osteoarthritis . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[(3-chloro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-15-18(21)8-5-9-19(15)28(25,26)22-14-16-10-12-23(13-11-16)20(24)27-17-6-3-2-4-7-17/h2-9,16,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVZKUZAFWNQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Glycine Transporter Inhibition:
Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate has been identified as a potent inhibitor of glycine transporter 1 (GlyT1). This inhibition is significant in the context of treating schizophrenia and other neuropsychiatric disorders, as it can enhance synaptic glycine levels, thereby modulating glutamate receptor activity.

2. Potential Therapeutic Applications:
The compound's structural characteristics suggest it may interact with various biological targets, making it a candidate for further exploration in drug development. Its analogs have shown promise in treating conditions such as:

  • Schizophrenia: By modulating neurotransmitter systems.
  • Pain Management: Through its potential effects on pain pathways.
  • Anxiety Disorders: By influencing neurotransmitter dynamics .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Piperidine Ring: Using appropriate precursors to construct the piperidine framework.
  • Sulfonamide Formation: Introducing the sulfonamide group through nucleophilic substitution reactions.
  • Final Modifications: Adding functional groups to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

A variety of studies have explored the pharmacological potential of compounds related to this compound. For instance:

Case Study 1: GlyT1 Inhibition
Research demonstrated that related piperidine derivatives effectively inhibit GlyT1, leading to increased glycine levels in the synaptic cleft. This mechanism has been linked to improved cognitive function in models of schizophrenia.

Case Study 2: Anticancer Activity
Analogous compounds have shown activity against cancer cell lines by inhibiting key metabolic enzymes involved in tumor growth. The sulfonamide moiety is believed to play a crucial role in this activity by modulating enzyme function .

Summary of Applications

Application AreaDescription
Neuropsychiatric DisordersInhibition of GlyT1 may aid in treating schizophrenia and anxiety disorders.
Pain ManagementPotential modulation of pain pathways through neurotransmitter interactions.
Cancer TreatmentActivity against cancer cell lines by inhibiting metabolic enzymes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)pyrrolidine-1-carboxylate

Uniqueness

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the specific combination of substituents on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of both a chloro and a methyl group on the phenyl ring can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound classified as a piperidine derivative. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the context of neurological disorders such as schizophrenia. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C20_{20}H23_{23}ClN2_2O4_4S
  • Molecular Weight : 422.92 g/mol
  • CAS Number : 1235624-XX

The compound features a piperidine ring substituted with a phenyl group and a sulfonamide moiety, which is critical for its biological activity.

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot specified
StabilityStable under standard conditions

This compound primarily acts as an inhibitor of glycine transporter 1 (GlyT1) . This inhibition leads to increased concentrations of glycine in the synaptic cleft, enhancing neurotransmission related to glutamate receptors, which is significant in treating schizophrenia and other related disorders.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

  • Neuropharmacology : As a treatment for schizophrenia by modulating glycine levels.
  • Cancer Therapy : Related compounds have shown activity against tumor cells without affecting non-tumorigenic cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine derivatives:

  • Inhibition Studies : A series of studies demonstrated that analogs of this compound exhibit significant inhibitory effects on various metabolic enzymes, indicating their potential as therapeutic agents.
  • Cellular Assays : In vitro assays have shown that compounds with similar structures can inhibit cancer cell motility and growth, suggesting that this compound may also possess anticancer properties .
  • Selectivity and Affinity : Studies on piperidine derivatives reveal that they can selectively bind to specific receptors, including opioid mu-receptors, which may contribute to their analgesic properties .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.
  • Introduction of the Sulfonamide Group : This step is crucial for imparting biological activity.
  • Final Carboxylation : Completing the structure with a carboxylate group.

Characterization Techniques

Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential steps:

  • Sulfonamide coupling : Reacting a piperidine derivative with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamido intermediate .
  • Carboxylation : Introducing the phenyl carboxylate group via acylation using phenyl chloroformate in the presence of a base like pyridine .
  • Purification : Techniques such as column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improve purity .
    Optimization : Solvent selection (e.g., THF for better solubility) and catalyst screening (e.g., DMAP for acylation efficiency) can enhance yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

  • HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) for purity analysis .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry of the piperidine ring and sulfonamido linkage .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₁H₂₄ClN₂O₄S, expected [M+H]⁺: 453.12) .

Advanced: How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?

  • Parameter Screening : Use factorial designs to test variables like temperature (20–80°C), residence time (5–30 min), and reagent stoichiometry .
  • Response Surface Modeling : Predict optimal conditions for sulfonamide coupling (e.g., 50°C, 10 min residence time) to maximize yield while minimizing side products .
  • Validation : Compare batch vs. flow synthesis yields; flow systems often improve reproducibility and scalability .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR : HSQC and HMBC experiments clarify ambiguous NOEs or coupling constants, particularly for distinguishing regioisomers of the piperidine ring .
  • X-ray Crystallography : Resolve disputes in stereochemistry by obtaining single-crystal structures of intermediates .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Basic: What are critical safety considerations when handling this compound?

  • Skin/Eye Protection : Use nitrile gloves and goggles; immediate rinsing with water is required upon contact .
  • Ventilation : Conduct reactions in a fume hood due to potential release of sulfonyl chloride vapors during synthesis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced: How does fluorination at specific positions influence reactivity and bioactivity?

  • Electron-Withdrawing Effects : Fluorine at the phenyl ring increases sulfonamide stability against hydrolysis but may reduce nucleophilic substitution rates .
  • Biological Impact : Fluorinated analogs show enhanced binding to serine hydrolases (e.g., acetylcholinesterase) due to polar interactions, validated via docking studies .

Advanced: What in silico methods predict binding affinity with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide oxygen hydrogen-bonding with catalytic triads) .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate conformational flexibility of the piperidine ring .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on IC₅₀ values for enzyme inhibition .

Basic: What common side reactions occur during synthesis, and how are they minimized?

  • Sulfonamide Over-Substitution : Use stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride) .
  • Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions during carboxylation .
  • Byproduct Formation : Monitor reactions via TLC and employ scavengers (e.g., polymer-bound sulfonic acid for excess reagents) .

Advanced: How do piperidine ring modifications affect pharmacokinetic properties?

  • Lipophilicity : Methylation at the 4-position increases logP, enhancing blood-brain barrier penetration (measured via PAMPA assays) .
  • Metabolic Stability : N-alkylation reduces CYP450-mediated oxidation, confirmed by liver microsome studies .

Advanced: What approaches validate the compound’s mechanism in enzyme inhibition?

  • Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
  • Crystallography : Co-crystal structures with the target enzyme (e.g., PDB deposition) provide atomic-level interaction maps .

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